molecular formula C14H23ClN2O3 B3087365 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride CAS No. 1173023-60-3

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride

Cat. No.: B3087365
CAS No.: 1173023-60-3
M. Wt: 302.8 g/mol
InChI Key: KQVXQLNBEHFJNR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H22N2O3·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride typically involves the condensation of 3,4,5-trimethoxybenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Synthetic Route:

    Starting Materials: 3,4,5-Trimethoxybenzyl chloride and piperazine.

    Reaction Conditions: Reflux in ethanol or methanol.

    Purification: Crystallization or recrystallization.

    Conversion to Hydrochloride Salt: Treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Use of nucleophiles such as amines or thiols.

    Demethylation: Use of reagents like boron tribromide or aluminum chloride.

Major Products:

  • Ketopiperazine derivatives
  • Substituted piperazine compounds
  • Desmethyl derivatives

Comparison with Similar Compounds

  • 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride
  • 1-(2,4,5-Trimethoxybenzyl)piperazine
  • 1-(3,4-Dimethoxybenzyl)piperazine

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXQLNBEHFJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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